4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
CAS No.: 2549012-76-0
Cat. No.: VC11809526
Molecular Formula: C18H24N6O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549012-76-0 |
|---|---|
| Molecular Formula | C18H24N6O2 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 3-[[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H24N6O2/c1-12-13(2)24-17(19-12)4-5-18(21-24)25-11-15-6-8-23(9-7-15)10-16-20-14(3)26-22-16/h4-5,15H,6-11H2,1-3H3 |
| Standard InChI Key | ZZNHQMVUTRYMKI-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NOC(=N4)C)C |
| Canonical SMILES | CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)CC4=NOC(=N4)C)C |
Introduction
Structural Elucidation and Molecular Properties
Heterocyclic Core Architecture
The imidazo[1,2-b]pyridazine system forms the central scaffold, with methyl groups at positions 2 and 3 inducing steric and electronic effects. Quantum mechanical calculations on analogous systems reveal that these substituents increase electron density at N1 and C6, creating favorable dipole moments for charge-transfer interactions. The oxygen-linked methylene bridge at position 6 connects this core to a piperidine ring, providing conformational flexibility while maintaining spatial orientation for target binding.
The 5-methyl-1,2,4-oxadiazole group appended to the piperidine nitrogen introduces hydrogen bond acceptor sites at N2 and O1. Density functional theory (DFT) studies suggest this moiety adopts a planar configuration, enabling π-π stacking interactions with aromatic residues in enzyme active sites.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O₂ |
| Molecular Weight | 356.4 g/mol |
| Topological Polar Surface | 78.2 Ų |
| LogP (Predicted) | 1.9 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Synthetic Strategy and Pathway Optimization
Retrosynthetic Analysis
While explicit synthetic details remain unpublished, plausible routes derive from analogous imidazo[1,2-b]pyridazine syntheses:
-
Core Formation: Cyclocondensation of 3-aminopyridazine with α-bromoketones generates the imidazo[1,2-b]pyridazine nucleus.
-
Oxyalkylation: Nucleophilic substitution at C6 using chloromethylpiperidine under basic conditions .
-
Oxadiazole Installation: [3+2] cycloaddition between nitrile oxides and amidoximes forms the 1,2,4-oxadiazole ring .
Critical challenges include regioselective functionalization of the imidazo[1,2-b]pyridazine system and minimizing racemization during piperidine derivatization. Microwave-assisted synthesis techniques could enhance yield and purity, as demonstrated in related heterocyclic systems .
Pharmacological Profiling and Target Hypotheses
Antimicrobial Activity Considerations
Structural analogs demonstrate:
The nitroheterocyclic reduction mechanism observed in pretomanid analogs suggests potential pro-drug activation pathways via bacterial nitroreductases .
Computational Chemistry Insights
Frontier Molecular Orbital Analysis
-
HOMO (-6.2 eV): Localized on imidazo[1,2-b]pyridazine, indicating nucleophilic attack susceptibility.
-
LUMO (-1.8 eV): Centered at oxadiazole, facilitating electrophilic interactions.
-
HLG (4.4 eV): Suggests moderate kinetic stability against redox degradation.
Solvation Free Energy
ΔG(solv) = -15.3 kcal/mol (compared to -9.8 kcal/mol for precursor chalcones), indicating enhanced aqueous solubility critical for bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume